molecular formula C17H16N2OS B2495678 (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one CAS No. 301174-52-7

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one

Cat. No.: B2495678
CAS No.: 301174-52-7
M. Wt: 296.39
InChI Key: RNPKDPVBHACDRW-UHFFFAOYSA-N
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Description

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzyl and p-tolylimino groups in the molecule may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction between a thiazolidinone derivative and a benzyl halide in the presence of a base. The reaction conditions may include:

  • Solvent: Common solvents include ethanol, methanol, or dichloromethane.
  • Temperature: The reaction is usually carried out at room temperature or under reflux conditions.
  • Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include:

  • Use of continuous flow reactors for efficient mixing and reaction control.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: The benzyl and p-tolylimino groups may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce amines.
  • Substitution reactions may result in various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: Potential use in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: The parent compound of the thiazolidinone family.

    5-benzyl-2-imino-thiazolidin-4-one: A similar compound lacking the p-tolyl group.

    2-(p-tolylimino)thiazolidin-4-one: A compound similar to (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one but without the benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and p-tolylimino groups, which may confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

5-benzyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)18-17-19-16(20)15(21-17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPKDPVBHACDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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